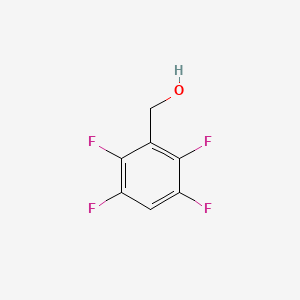

2,3,5,6-Tetrafluorobenzyl alcohol

Overview

Description

2,3,5,6-Tetrafluorobenzyl alcohol, also known as this compound, is a useful research compound. Its molecular formula is C7H4F4O and its molecular weight is 180.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis

Product-Selective Electroreduction : 2,3,5,6-Tetrafluorobenzyl alcohol can be selectively synthesized through the electrochemical reduction of 2,3,4,5,6-pentafluorobenzoic acid. This process involves the use of solid cathodes in aqueous sulfuric acid solutions, demonstrating the compound's application in electrochemical synthesis (Iwasaki et al., 1987); (Sato et al., 1992).

Pyrethroid Research and Development

Fluorinated Pyrethroids : This compound has played a significant role in the development of fluorinated pyrethroids, leading to increased efficacy of certain insecticides. It is especially notable in the commercialization of broad-spectrum insecticides such as cyfluthrin and others (Naumann, 1998).

Analytical Chemistry

Urinary Metabolites Analysis : In the field of analytical chemistry, this compound is used as a biomarker for monitoring exposure to certain pyrethroids. Its presence in urinary metabolites aids in assessing exposure to these compounds (Yoshida, 2013); (Yoshida, 2015).

Polymer Chemistry

Polymer Modification : It has applications in polymer chemistry, where it's used for postpolymerization modification. For instance, the para-fluoride in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) can be substituted with sodium azide, showing its utility in creating versatile polymers (Noy et al., 2019).

Environmental and Health Monitoring

Temporal Trends in Exposure : Studies have used this compound to monitor temporal trends and seasonal differences in exposure to hygiene-used pyrethroids in Japanese children, demonstrating its relevance in environmental health research (Hamada et al., 2020).

Chemical Synthesis

Intermediate in Synthesis : this compound acts as an intermediate in the synthesis of various compounds, including tefluthrin, a potent insecticide (Wu Xiao-yan, 2006).

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis of insecticides like transfluthrin .

Mode of Action

It is synthesized through a series of reactions involving fluorination, hydrolysis, decarboxylation, esterification, and reduction

Biochemical Pathways

2,3,5,6-Tetrafluorobenzyl alcohol is a metabolite of pyrethroid pesticides . Pyrethroids are neurotoxins that affect voltage-gated sodium channels in the nervous system of insects.

Result of Action

As an intermediate in the synthesis of insecticides, it is likely to contribute to the overall insecticidal activity of the final product .

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrafluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of pyrethroid insecticides such as tefluthrin . It interacts with various enzymes and proteins during its metabolic processes. For instance, it is known to undergo oxidation to form the corresponding carboxylic acid . The interactions of this compound with enzymes such as cytochrome P450s are crucial for its biotransformation and subsequent biochemical effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause serious eye irritation and may induce allergic skin reactions . These effects suggest that this compound can impact cellular functions by interacting with cellular membranes and proteins, potentially altering cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s fluorinated structure allows it to interact with specific active sites of enzymes, leading to changes in their activity. For example, the hydrolysis of tefluthrin results in the formation of this compound, which can further undergo oxidation . These molecular interactions are essential for understanding the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under ambient temperature and can be stored without significant degradation . Its long-term effects on cellular function need to be studied further to understand its potential impact in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as serious eye irritation and allergic skin reactions . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of pyrethroid insecticides. It is metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s fluorinated structure may influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential effects on cellular function.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how this compound exerts its biochemical effects at the cellular level.

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWVQASYTKCTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370090 | |

| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4084-38-2 | |

| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2,3,5,6-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(1-Cyclohexyl-5-tetrazolyl)thio]methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1224203.png)

![1-[4-(3,4-dihydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone](/img/structure/B1224204.png)

![1-(2-furanylmethyl)-N-[2-(methylthio)-1,3-benzothiazol-6-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1224206.png)

![4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1224207.png)

![3-methoxy-N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1224210.png)

![4-[[4-(2,3-Dimethylphenyl)-1-piperazinyl]methyl]-2,6-dimethoxyphenol](/img/structure/B1224211.png)

![(E)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B1224212.png)

![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-(2-pyridinyl)acetamide](/img/structure/B1224220.png)

![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1224224.png)

![N-[4-(1-pyrrolidinyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1224226.png)